

Tautomycetin: A Deep Dive into its Chemical Architecture and Stereochemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Tautomycetin**

Cat. No.: **B031414**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tautomycetin, a natural product isolated from *Streptomyces griseochromogenes*, is a potent and highly selective inhibitor of protein phosphatase 1 (PP1).^[1] Its unique structural features, including a linear polyketide chain and a reactive maleic anhydride moiety, are crucial for its biological activity.^[1] This technical guide provides an in-depth analysis of the chemical structure and stereochemistry of **Tautomycetin**, supplemented with key quantitative data, experimental methodologies, and visual diagrams to facilitate a comprehensive understanding for researchers in drug discovery and development.

Chemical Structure and Stereochemistry

Tautomycetin is a complex polyketide with a defined stereochemical architecture. Its systematic IUPAC name is (3R,4R,5R,8S,9S,12R)-12-[(2S,3S,6R,8S,9R)-3,9-dimethyl-8-[(3S)-3-methyl-4-oxopentyl]-1,7-dioxaspiro[5.5]undecan-2-yl]-5,9-dihydroxy-4-methoxy-2,8-dimethyl-7-oxotridecan-3-yl (3R)-3-hydroxy-3-(4-methyl-2,5-dioxo-2,5-dihydrofuran-3-yl)propanoate.^[1] The molecule possesses multiple chiral centers, the specific configurations of which are essential for its high-affinity and selective binding to PP1.

The core structure consists of a long aliphatic chain with several hydroxyl and methyl substitutions, terminating in a reactive dialkylmaleic anhydride group. This anhydride is a key pharmacophore, responsible for the covalent interaction with the target protein.^[1]

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₃₃ H ₅₀ O ₁₀	[1]
Molar Mass	606.75 g/mol	[1]
CAS Number	119757-73-2	[1]
Appearance	Colorless liquid or powder	[2]
Solubility	Soluble in DMSO	[2]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

A complete, assigned ¹H and ¹³C NMR data table for **Tautomycetin** is not readily available in the public domain. Structural elucidation and confirmation have been historically achieved through a combination of spectroscopic techniques, including NMR, mass spectrometry, and X-ray crystallography of the protein-ligand complex. For researchers requiring detailed NMR assignments, it is recommended to consult specialized chemical databases or perform de novo spectral analysis.

X-ray Crystallography

The crystal structure of **Tautomycetin** in complex with its biological target, protein phosphatase 1 (PP1), has been elucidated, providing critical insights into its mechanism of action.

Parameter	Value	Reference
PDB ID	6ALZ	[3]
Resolution	2.3 Å	[3]
Space Group	P2 ₁ 2 ₁ 2 ₁	[3]
Unit Cell Dimensions (a, b, c)	61.76 Å, 78.52 Å, 130.76 Å	[3]

Biological Activity

Tautomycetin is a highly potent and selective inhibitor of protein phosphatase 1. Its inhibitory activity has been quantified against various phosphatases, highlighting its specificity for PP1.

Target	IC ₅₀ (nM)	Reference
Protein Phosphatase 1 (PP1)	1.6	[4]
Protein Phosphatase 2A (PP2A)	62	[4]
Protein Phosphatase 4 (PP4)	>1000	[3]
Protein Phosphatase 5 (PP5)	>1000	[3]
SH2-containing phosphatase 2 (SHP2)	2900	[3]

Experimental Protocols

Determination of IC₅₀ for PP1 Inhibition (Colorimetric Assay)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of **Tautomycetin** against PP1 using a colorimetric substrate like p-nitrophenyl phosphate (pNPP).

Materials:

- Purified recombinant PP1 enzyme
- **Tautomycetin** stock solution (in DMSO)
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.1 mM CaCl₂, 1 mM MnCl₂, 0.5 mg/mL BSA)
- p-Nitrophenyl phosphate (pNPP) substrate solution
- Stop Solution (e.g., 1 M NaOH)
- 96-well microplate

- Microplate reader

Procedure:

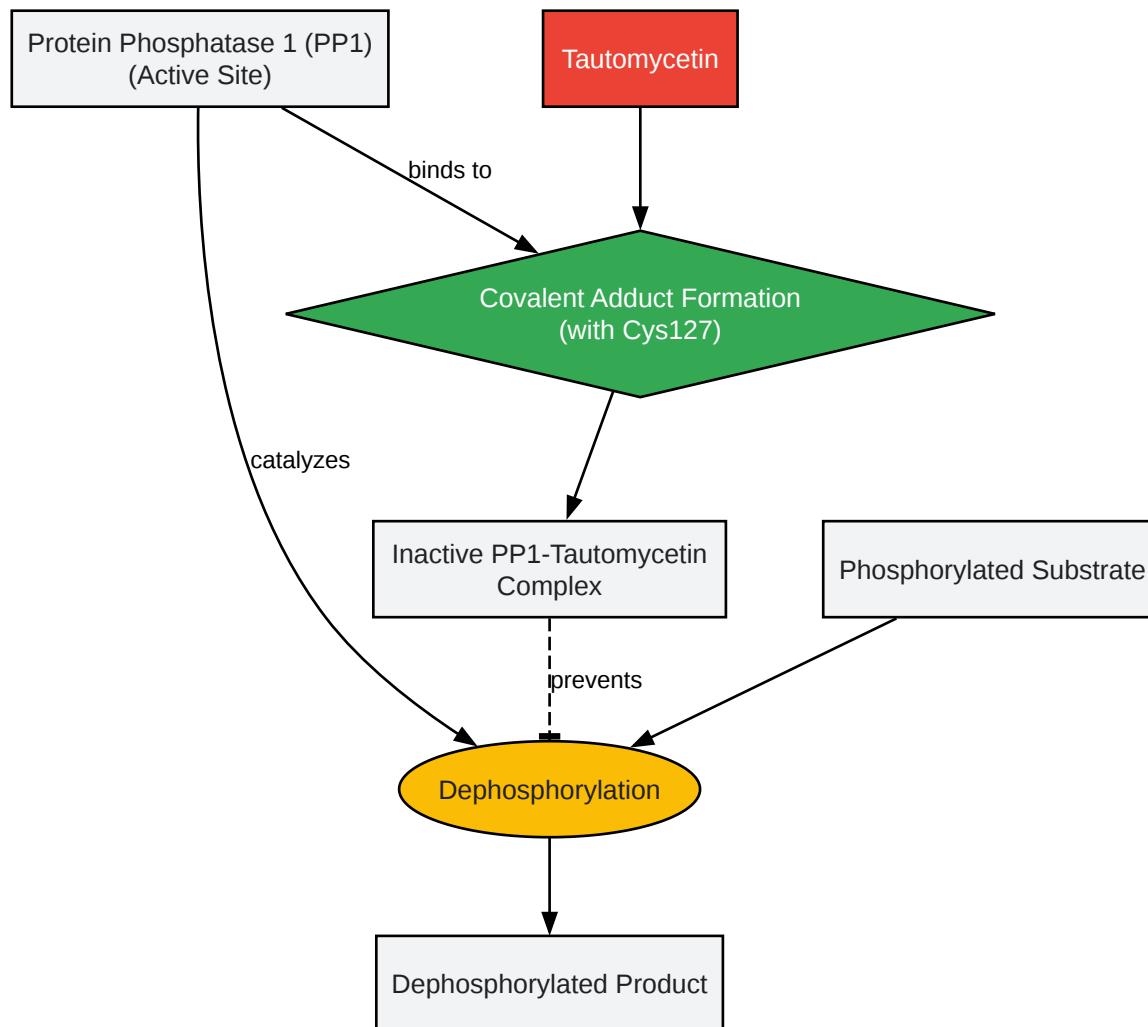

- Serial Dilution of Inhibitor: Prepare a series of dilutions of **Tautomycetin** in the assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
- Enzyme Preparation: Dilute the PP1 enzyme to a working concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
- Assay Setup: In a 96-well plate, add the following to each well:
 - Assay Buffer
 - **Tautomycetin** dilution (or DMSO for control)
 - PP1 enzyme solution
- Pre-incubation: Gently mix and pre-incubate the plate at 30°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
- Reaction Initiation: Add the pNPP substrate solution to each well to start the reaction.
- Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range.
- Reaction Termination: Stop the reaction by adding the Stop Solution to each well.
- Measurement: Read the absorbance at 405 nm using a microplate reader.
- Data Analysis:
 - Subtract the absorbance of the blank (no enzyme) from all readings.
 - Calculate the percentage of inhibition for each **Tautomycetin** concentration relative to the control (DMSO).

- Plot the percent inhibition against the logarithm of the **Tautomycetin** concentration and fit the data to a sigmoidal dose-response curve to determine the IC_{50} value.

Signaling Pathways and Logical Relationships

Tautomycetin Biosynthesis Pathway

The biosynthesis of **Tautomycetin** in *Streptomyces* is a complex process involving type I polyketide synthases (PKS) and a series of tailoring enzymes. The pathway starts with a primer unit and involves sequential condensation of extender units, followed by reductive modifications and cyclization to form the final product.



[Click to download full resolution via product page](#)

Caption: Simplified workflow of **Tautomycetin** biosynthesis.

Mechanism of PP1 Inhibition by Tautomycetin

Tautomycetin exerts its inhibitory effect by binding to the catalytic subunit of PP1. The interaction involves both non-covalent and covalent binding. The maleic anhydride moiety of **Tautomycetin** forms a covalent adduct with a specific cysteine residue (Cys127) within the active site of PP1, leading to irreversible inhibition.^[3]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. PP1:Tautomycetin Complex Reveals a Path toward the Development of PP1-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tautomycetin is a novel and specific inhibitor of serine/threonine protein phosphatase type 1, PP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Tautomycetin: A Deep Dive into its Chemical Architecture and Stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b031414#tautomycetin-chemical-structure-and-stereochemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com